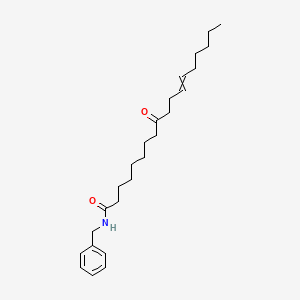![molecular formula C10H8Cl2N4O B14177417 N-[1-(2,5-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine CAS No. 927409-95-8](/img/structure/B14177417.png)
N-[1-(2,5-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2,5-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine is a chemical compound that features a dichlorophenyl group and a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,5-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine typically involves the reaction of 2,5-dichlorobenzaldehyde with 1H-1,2,4-triazole in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques could be employed to achieve efficient large-scale production.
化学反応の分析
Types of Reactions
N-[1-(2,5-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve solvents like ethanol, methanol, or acetonitrile and may require specific temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
N-[1-(2,5-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N-[1-(2,5-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity. This interaction can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
1H-1,2,4-Triazole: A basic triazole compound with similar structural features.
2,5-Dichlorobenzaldehyde: Shares the dichlorophenyl group but lacks the triazole ring.
Imidazole Derivatives: Compounds with a similar nitrogen-containing ring structure.
Uniqueness
N-[1-(2,5-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine is unique due to the combination of the dichlorophenyl group and the triazole ring, which imparts specific chemical and biological properties
特性
CAS番号 |
927409-95-8 |
|---|---|
分子式 |
C10H8Cl2N4O |
分子量 |
271.10 g/mol |
IUPAC名 |
N-[1-(2,5-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C10H8Cl2N4O/c11-7-1-2-9(12)8(3-7)10(15-17)4-16-6-13-5-14-16/h1-3,5-6,17H,4H2 |
InChIキー |
FBFFORJWKBSIPZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)C(=NO)CN2C=NC=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


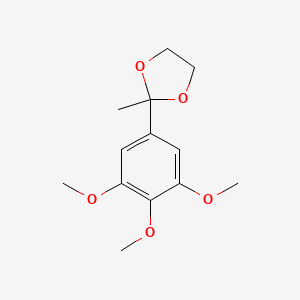
![4-Phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B14177343.png)
![8-Chloro-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14177350.png)

![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,3-dichlorophenyl)methanone](/img/structure/B14177359.png)
![N-Cyclopentyl-N-1,4-dioxaspiro[4.5]decan-8-yl-N'-1,3-thiazol-2-ylurea](/img/structure/B14177367.png)
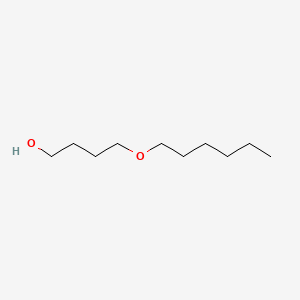
![(2R)-2-(4-chlorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14177379.png)
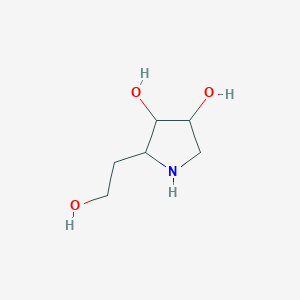

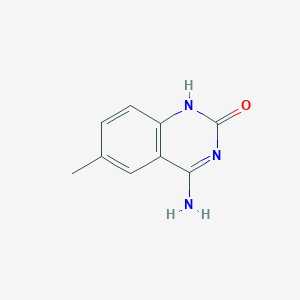
![(2R)-2-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B14177421.png)
![Ethyl 2-[2-(4-bromophenyl)ethenylidene]pentanoate](/img/structure/B14177424.png)
